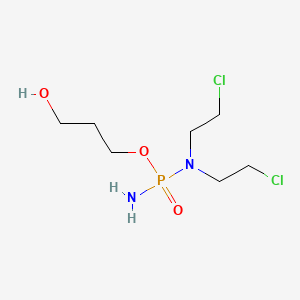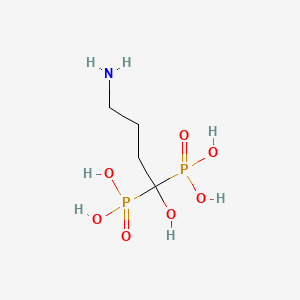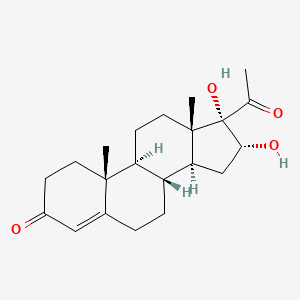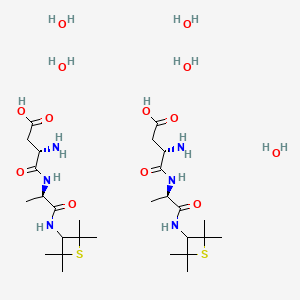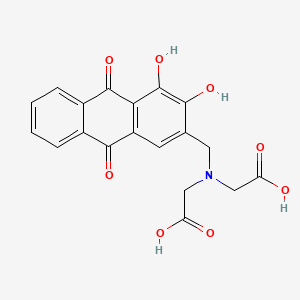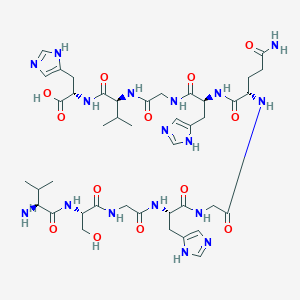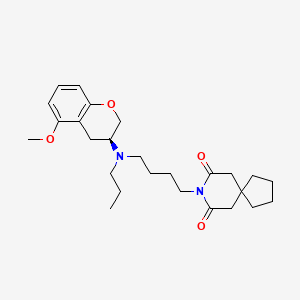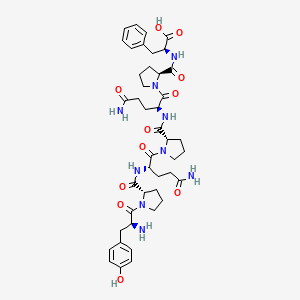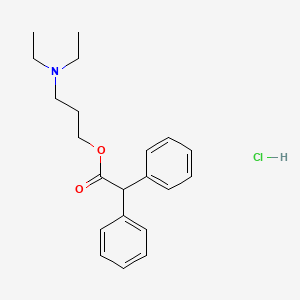
3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arpenal HCl is a ganglionic blocking agent which may be useful in the treatment of bronchial asthma.
Aplicaciones Científicas De Investigación
Inhibition and Hydrolysis by Enzymes
3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride, under the name Aprophen, has been studied for its interactions with enzymes. It is a potent reversible inhibitor and a poor substrate of human serum butyrylcholinesterase (BuChE) and rabbit liver carboxylesterases. Aprophen demonstrates complex mixed competitive noncompetitive inhibition kinetics with BuChE, showing that it has multiple binding sites for both substrate and inhibitor as well as positive cooperative ligand binding (Rush, Ralston & Wolfe, 1985).
Antimuscarinic and Bladder Activity
A study focused on the development of agents with similar properties to oxybutynin chloride, which contains a 3-(Diethylamino)propyl structure, found several potent antimuscarinics in this class. These compounds demonstrated a longer duration of activity than oxybutynin in a guinea pig cystometrogram model, indicating potential applications in treating neurogenic bladder symptoms (Carter et al., 1991).
Impurity Identification in Local Anesthetics
3-(Diethylamino)propyl compounds have been identified as impurities in the synthesis of local anesthetics like proparacaine hydrochloride. This discovery highlights the importance of quality control in pharmaceutical manufacturing (Yang et al., 2020).
Cytochrome P-450 Inhibition and Metabolism Studies
Another research focused on alpha-phenyl-alpha-propylbenzeneacetic acid 2-[diethylamino]-ethyl ester hydrochloride (SKF-525A), which is structurally related to 3-(Diethylamino)propyl compounds. This study provided insights into how SKF-525A affects the metabolism and toxicity of triphenyltin in mice, suggesting a broader applicability in understanding the metabolic pathways influenced by similar compounds (Ohhira, Matsui & Watanabe, 2000).
Biomedical Material Synthesis
3-(Diethylamino)propyl compounds have been used in the synthesis of potential materials for biomedical applications. For example, poly[bis(3-phenyl-1-propoxide amino benzoic acid diethylamino)phosphazene] (PBDP) was synthesized and analyzed for hydrolytic degradation, demonstrating its potential use in various biomedical applications (Amin et al., 2017).
Antiarrhythmic Drug Development
Publications have reviewed the design and synthesis of antiarrhythmic drugs like nibentan and niferidyl, which feature 3-(Diethylamino)propyl structures. These drugs have undergone pharmacological research and clinical trials, signifying their importance in cardiac therapeutics (Davydova, 2019).
Propiedades
Número CAS |
3098-65-5 |
|---|---|
Nombre del producto |
3-(Diethylamino)propyl alpha-phenylbenzeneacetate hydrochloride |
Fórmula molecular |
C21H28ClNO2 |
Peso molecular |
361.9 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 2,2-diphenylacetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2.ClH/c1-3-22(4-2)16-11-17-24-21(23)20(18-12-7-5-8-13-18)19-14-9-6-10-15-19;/h5-10,12-15,20H,3-4,11,16-17H2,1-2H3;1H |
Clave InChI |
KLGBXKGAWZWAIX-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
SMILES canónico |
CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
arpenal N-(3-diethylaminopropyl)-2,2-diphenylacetamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




